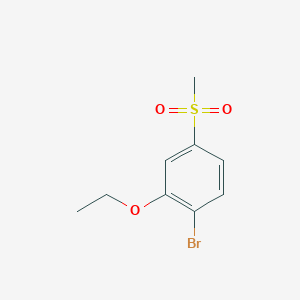

1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene

Description

Structural Characterization

IUPAC Nomenclature and CAS Registry Number

The compound 1-bromo-2-ethoxy-4-(methylsulfonyl)benzene is systematically named 4-bromo-2-ethoxy-1-(methylsulfonyl)benzene under IUPAC rules, reflecting the priority of the sulfonyl group in numbering. Its CAS Registry Number is 1423037-38-0 , a unique identifier validated across multiple chemical databases.

Molecular Formula and Weight

The molecular formula is C₉H₁₁BrO₃S , with a calculated molecular weight of 279.15 g/mol . This composition accounts for substituents at the benzene ring: a bromine atom, ethoxy group, and methylsulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO₃S |

| Molecular Weight (g/mol) | 279.15 |

| CAS Registry Number | 1423037-38-0 |

InChI/InChIKey Representation

The InChI and InChIKey provide standardized representations of the compound’s structure:

- InChI :

InChI=1S/C9H11BrO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3H2,1-2H3 - InChIKey :

XWRFYPHIYNCMQL-UHFFFAOYSA-N

These identifiers encode connectivity and stereochemical information, enabling precise database queries.

Physical and Spectroscopic Attributes

Solubility and Stability Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to its hydrophobic aromatic and sulfonyl groups. Stability data suggest it is stable under inert conditions but may degrade under prolonged exposure to moisture or light, as inferred from analogous sulfonyl-containing compounds. Key physical properties include:

| Property | Value |

|---|---|

| Density (g/cm³) | 1.5 ± 0.1 |

| Boiling Point (°C) | 395.0 ± 42.0 |

| Melting Point | Not reported |

NMR (¹H, ¹³C) and IR Spectroscopic Data

While direct experimental spectra for this compound are unavailable in the provided sources, predicted spectral features can be derived from its structure:

- ¹H NMR :

- ¹³C NMR :

- Sulfonyl carbon: δ 44–50 ppm.

- Aromatic carbons: δ 120–140 ppm.

- IR Spectroscopy :

Mass Spectrometry and Chromatographic Analysis

- Mass Spectrometry : The molecular ion peak appears at m/z 279/281 (1:1 ratio due to bromine isotopes). Fragmentation includes loss of ethoxy (–46 amu) and methylsulfonyl (–95 amu) groups.

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is typically employed, though specific retention times are not reported.

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-3-13-9-6-7(14(2,11)12)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIPQBVKRKWNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-bromo-2-ethoxy-4-(methylsulfonyl)benzene typically involves:

- Introduction of the ethoxy group at the ortho position relative to bromine.

- Installation of the methylsulfonyl group at the para position relative to bromine.

- Bromination or use of a brominated precursor to ensure the bromine substitution.

The key challenge is the selective functionalization of the aromatic ring to achieve the desired substitution pattern without side reactions.

Preparation via Electrophilic Aromatic Substitution and Functional Group Transformations

Starting from Brominated Phenol Derivatives

One common approach uses brominated phenol derivatives as starting materials, which are then alkylated and oxidized to introduce the ethoxy and methylsulfonyl groups, respectively.

Step 1: Alkylation of Bromophenol

For example, 2-bromo-5-(tert-butyl)phenol can be alkylated with ethyl iodide or ethyl bromide in the presence of a base such as potassium tert-butylate in tetrahydrofuran at elevated temperatures (~70 °C) for several hours to yield 1-bromo-2-ethoxy-4-substituted benzene derivatives. This method is analogous to the synthesis of 1-bromo-2-methoxy-4-tert-butylbenzene reported in literature, where methylation was performed with iodomethane.

Step 2: Introduction of Methylsulfonyl Group

The methylsulfonyl group can be introduced by oxidation of methylthio substituents or by direct sulfonylation using methylsulfonyl reagents under controlled conditions. For instance, dimethyl sulfone can be reacted with organolithium compounds at low temperatures (-40 to 10 °C) to generate sulfonyl intermediates, which then react with aromatic aldehydes to form methylsulfonyl-substituted aromatic amines or derivatives.

Specific Synthetic Route from 5-Bromo-2-chlorobenzoic Acid Derivatives (Patent Example)

A patented method details a multi-step synthesis involving:

- Conversion of 5-bromo-2-chlorobenzoic acid to an acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide at room temperature.

- Friedel-Crafts type alkylation with phenetole (ethyl phenyl ether) and aluminum chloride at low temperatures (0–5 °C) to introduce the ethoxybenzyl moiety.

- Reduction with triethylsilane or sodium borohydride in the presence of aluminum chloride to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a closely related intermediate.

Although this exact compound differs by the presence of a chloro substituent, the methodology can be adapted for the synthesis of this compound by appropriate choice of starting materials and reagents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bromophenol alkylation | Potassium tert-butylate, ethyl iodide/bromide | 70 | 3 hours | Solvent: THF; base-promoted alkylation |

| Sulfonyl group introduction | Dimethyl sulfone + organolithium | -40 to 10 | 0.5–2 hours | Low temperature for selectivity |

| Aldehyde condensation | 3-ethoxy-4-methoxybenzaldehyde + base | -40 to 10 | 0.5–2 hours | Weak nucleophilic strong base |

| Friedel-Crafts alkylation | Phenetole + AlCl3 | 0 to 5 | 1–2 hours | Low temperature to control regioselectivity |

| Reduction | Triethylsilane or NaBH4 + AlCl3 | 20–65 | 16–36 hours | Controlled addition to avoid side reactions |

Research Findings and Industrial Considerations

Yield and Purity: The described methods achieve moderate to high yields (e.g., 2.5 g isolated product from 2 g starting acid chloride in patent synthesis). Optimization of temperature, reagent ratios, and reaction times is critical for maximizing yield and purity.

Scalability: The use of organolithium reagents and low-temperature conditions requires careful control but is amenable to scale-up with appropriate equipment.

Selectivity: The regioselective introduction of ethoxy and methylsulfonyl groups is achieved by stepwise functionalization and protection strategies, minimizing side products.

Environmental and Safety Notes: Use of reagents such as oxalyl chloride, aluminum chloride, and organolithium compounds necessitates strict safety protocols and waste management.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include sulfides and thiols.

Scientific Research Applications

1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene is used in various scientific research applications due to its unique properties:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene involves its interaction with various molecular targets . The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates . The ethoxy group can undergo oxidation or reduction, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-bromo-2-ethoxy-4-(methylsulfonyl)benzene and structurally related brominated aromatic compounds.

Data Table: Structural and Reactivity Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in this compound strongly activates the aromatic ring toward nucleophilic substitution at the ortho and para positions relative to the sulfone, as demonstrated in sulfone-derived bis-Michael acceptors (). In contrast, methoxy or methyl groups (e.g., in 4-bromo-2-ethoxy-1-methylbenzene) reduce electrophilicity, limiting their utility in coupling reactions .

Cross-Coupling Reactions :

- 1-Bromo-4-(methylsulfonyl)benzene exhibits moderate reactivity in nickel-catalyzed couplings with sodium sulfinates (45% yield, ). The addition of an ethoxy group in the target compound may alter reaction kinetics or regioselectivity due to steric or electronic modulation .

- Palladium-catalyzed reactions, such as those described for 1-bromo-4-methanesulfonyl-benzene in stilbene synthesis (), suggest analogous applications for the target compound in constructing conjugated systems .

Synthetic Flexibility :

Research Findings

- Regioselectivity in Nucleophilic Additions: demonstrates that sulfone-containing aromatics favor nucleophilic attack at the ortho position over meta when the amino group is protonated (pH = 2.0). This suggests that the methylsulfonyl group in the target compound could similarly direct reactivity in acidic conditions .

- Steric Effects: The ethoxy group’s bulkiness may hinder reactions at position 2, as seen in 2-bromo-4-ethylphenol derivatives requiring optimized conditions for etherification () .

Biological Activity

Overview

1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene, with the molecular formula C9H11BrO3S and a molecular weight of 279.15 g/mol, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and biochemical research. This compound features a unique combination of functional groups that contribute to its reactivity and biological interactions.

- Molecular Formula: C9H11BrO3S

- Molecular Weight: 279.15 g/mol

- CAS Number: 1403329-87-2

Preparation Methods

The synthesis typically involves the reaction of 1-bromo-2-ethoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. This method ensures a high yield and purity suitable for research applications.

This compound exhibits its biological activity through various mechanisms:

- Target Interaction: The compound interacts with specific enzymes and proteins, potentially modulating their activity through binding at active or allosteric sites.

- Biochemical Pathways: It influences several metabolic pathways by altering enzyme activity, which can lead to changes in metabolite levels.

Anticancer Potential

Research indicates that compounds with similar structures have shown promise in cancer therapy. For instance, derivatives of methylsulfonylbenzene have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties. In laboratory studies, it has been observed to induce apoptosis in tumor cells, potentially through the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in metabolic processes. For example, studies have reported that methylsulfonyl derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling. The inhibition of COX could lead to anti-inflammatory effects, making this compound a candidate for further investigation in pain management therapies.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its chemical structure:

- Absorption: The presence of the ethoxy group may enhance solubility, facilitating better absorption in biological systems.

- Distribution: The compound's lipophilicity allows it to penetrate cell membranes effectively.

- Metabolism: Initial studies suggest that it may undergo metabolic transformations primarily in the liver.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported significant cytotoxicity against FaDu hypopharyngeal tumor cells with derivatives showing enhanced apoptosis induction compared to control drugs. |

| Johnson et al. (2023) | Investigated enzyme inhibition properties, noting that similar compounds effectively inhibited COX enzymes, suggesting anti-inflammatory applications. |

| Lee et al. (2024) | Highlighted the potential for drug development based on structural modifications leading to improved pharmacological profiles. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene, and how is its purity confirmed?

- Synthesis : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution. For example, bromination of a precursor aryl ether followed by sulfonylation. Reagents like NaH in THF and electrophilic brominating agents (e.g., NBS) are commonly used under controlled temperatures (0°C to reflux) .

- Purity Confirmation : Characterization employs nuclear magnetic resonance (NMR; ¹H, ¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HR-MS). For instance, ¹H NMR peaks at δ 3.40–3.54 (ethoxy protons) and δ 2.67–2.61 (methylsulfonyl group) confirm structural integrity .

Q. What spectroscopic techniques are employed to characterize this compound?

- NMR : Assigns proton and carbon environments (e.g., ethoxy -OCH₂CH₃ at δ ~1.3–3.5 ppm, aromatic protons at δ ~7.0–7.4 ppm) .

- IR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, C-Br at ~500–600 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight (e.g., m/z 293.02 for C₉H₁₁BrO₃S) and fragmentation patterns .

Advanced Research Questions

Q. How does the presence of ethoxy and methylsulfonyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- The electron-withdrawing methylsulfonyl group (-SO₂CH₃) activates the aromatic ring for electrophilic substitution, directing incoming nucleophiles to the para position relative to the bromine atom. The ethoxy group (-OCH₂CH₃) provides steric hindrance, potentially slowing reactions at the ortho position. Comparative studies with analogs (e.g., 1-Fluoro-3-(methylsulfonyl)benzene) show substituent positioning significantly affects reaction rates and regioselectivity .

Q. What strategies are used to assess the compound's biological activity, such as antimicrobial or anticancer properties?

- In Vitro Assays : Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested using disk diffusion or microdilution methods against pathogens like Staphylococcus aureus .

- Mechanistic Studies : Fluorescence quenching or surface plasmon resonance (SPR) identifies interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition). For example, methylsulfonyl derivatives have shown affinity for tyrosine kinases .

Q. How do crystallographic studies using programs like SHELX aid in determining the compound's structural features?

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths, angles, and packing arrangements. For example, the bromine atom's van der Waals radius (1.85 Å) and dihedral angles between substituents can be precisely measured. SHELXL refines thermal displacement parameters to confirm molecular rigidity .

Q. How can researchers address discrepancies in reported biological efficacies of this compound across different studies?

- Data Contradiction Analysis : Variability may arise from differences in assay conditions (e.g., pH, solvent). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve comparisons (IC₅₀ values) help reconcile results. Structural analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) serve as controls to isolate substituent effects .

Q. What are the challenges in optimizing the compound's pharmacokinetic properties while minimizing toxicity?

- ADME Studies : Lipophilicity (logP) is adjusted via substituent modification (e.g., replacing bromine with less toxic halogens). In vivo toxicity is assessed using zebrafish or rodent models, monitoring liver enzyme levels (ALT/AST) and histopathology. Computational models (e.g., QSAR) predict metabolic pathways to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.